molecular formula C7H6BrNO3 B1524774 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid CAS No. 1803604-56-9

5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid

Cat. No.: B1524774
CAS No.: 1803604-56-9
M. Wt: 232.03 g/mol
InChI Key: SHLGKKPQUWEIDI-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid is a brominated derivative of pyridine, a heterocyclic aromatic organic compound This compound features a bromine atom at the 5-position, a hydroxyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Halogenation and Hydroxylation: The compound can be synthesized through the halogenation of 2-methylpyridine followed by hydroxylation. The reaction typically involves the use of bromine (Br2) and a suitable oxidizing agent to introduce the hydroxyl group.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-methylpyridine with an appropriate acyl chloride in the presence of a Lewis acid catalyst, followed by bromination and hydroxylation steps.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also gaining traction in industrial settings.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as this compound derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

  • Substitution: Substitution reactions at the bromine or hydroxyl positions can lead to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acid derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated or hydroxylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. Industry: It is used in the production of materials with specific properties, such as flame retardants and dyes.

Mechanism of Action

The mechanism by which 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but different position of the hydroxyl group.

  • 2-Methyl-3-bromopyridine-6-carboxylic acid: Different position of the bromine atom.

  • 6-Hydroxy-2-methylpyridine-3-carboxylic acid: Lacks the bromine atom.

Uniqueness: The presence of both bromine and hydroxyl groups on the pyridine ring makes 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid unique, as these functional groups can participate in a variety of chemical reactions, providing versatility in synthetic applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-bromo-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-3-4(7(11)12)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLGKKPQUWEIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-56-9
Record name 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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